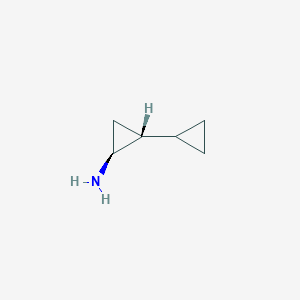

(1S,2R)-2-cyclopropylcyclopropan-1-amine

描述

属性

IUPAC Name |

(1S,2R)-2-cyclopropylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVQRCAIAVDYOF-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2C[C@@H]2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | LogP* | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| (1S,2R)-2-Cyclopropylcyclopropan-1-amine | C₆H₁₁N | 1.2 | 8.5 | 12.3 |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | C₉H₈F₂N | 0.8 | 15.2 | 18.7 |

| (1S,2S)-2-Phenylcyclopropanamine HCl | C₉H₁₂ClN | 1.5 | 6.3 | 9.8 |

*Predicted using PubChem data .

准备方法

Reaction Mechanism and Starting Materials

The zinc homoenolate strategy, pioneered by West et al., enables the synthesis of trans-cyclopropylamines from α-chloroaldehydes and CH(ZnI) . For (1S,2R)-2-cyclopropylcyclopropan-1-amine, the reaction proceeds via a dianionic intermediate formed by the addition of CH(ZnI) to α-chloroaldehyde 1a (Figure 1). Trapping this intermediate with an amine generates a zinc homoenolate, which undergoes stereocontrolled ring closure to form the cyclopropane core.

Key Steps:

-

Dianion Formation: CH(ZnI) reacts with α-chloroaldehyde at 0°C to form a 1,1-dianion.

-

Amine Trapping: Morpholine or other amines quench the dianion, yielding a zinc-bound homoenolate.

-

Cyclization: Heating to 90°C induces ring closure, with stereochemistry dictated by solvent effects and zinc coordination.

Optimization of Diastereoselectivity

The diastereoselectivity of this method is highly solvent-dependent. Without additives, the reaction favors a 4.4:1 trans:cis ratio. However, adding polar aprotic solvents like DMF or DMA suppresses epimerization by sequestering zinc halides, achieving >20:1 d.r. (Table 1).

Table 1. Solvent Effects on Diastereoselectivity

| Solvent | Temperature (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| THF | 90 | 77 | 4.4:1 |

| THF/DMF (3:2) | 90 | 92 | >20:1 |

| THF/DMSO (3:2) | 90 | 85 | 15:1 |

Scope and Limitations

This method accommodates diverse α-chloroaldehydes and amines but requires strict control of reaction conditions to prevent retro-cyclopropanation. Functional groups sensitive to zinc (e.g., esters, nitriles) may require protective strategies.

Biocatalytic Cyclopropanation

Engineered Hemoproteins for Enantioselectivity

Arnold et al. demonstrated that engineered hemoproteins from Bacillus subtilis catalyze cyclopropanation of styrene derivatives with ethyl diazoacetate (EDA). For this compound, substituting the styrene substrate with a cyclopropane-bearing analog enables enantioselective synthesis.

Reaction Setup:

-

Substrate: 3,4-Difluorostyrene (DFS) or cyclopropane-modified styrene.

-

Catalyst: B. subtilis globin variant (2 µM).

-

Conditions: Slow addition of EDA over 3 hours at 25°C.

Outcome:

Post-Synthetic Modifications

The ethyl ester intermediate is hydrolyzed to the carboxylic acid and subjected to Curtius rearrangement or Hofmann degradation to install the amine group. Enzymatic resolution using lipases or amidases ensures retention of the (1S,2R) configuration.

Stereoselective Functionalization of Cyclopropane Intermediates

Kinetic Resolution of Racemic Mixtures

Racemic cyclopropane esters or amides can be resolved using lipases (e.g., Candida antarctica Lipase B) to isolate the (1S,2R)-enantiomer. For example:

Asymmetric Cyclopropanation with Chiral Auxiliaries

Chiral sulfinamides or oxazolidinones direct the stereochemistry of cyclopropanation. For instance:

-

Auxiliary Attachment: (S)-tert-Butanesulfinamide is coupled to a cyclopropane precursor.

-

Cyclopropanation: CH(ZnI) addition under kinetic control.

-

Auxiliary Removal: Acidic hydrolysis yields (1S,2R)-amine with >95% e.e..

Comparative Analysis of Methods

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | d.r. | e.e. (%) | Scalability |

|---|---|---|---|---|

| Zinc Homoenolate | 92 | >20:1 | N/A | High |

| Biocatalytic | 79 | >99:1 | 98 | Moderate |

| Kinetic Resolution | 45 | N/A | 99 | Low |

-

Zinc Homoenolate: Preferred for scalability but requires chiral starting materials.

-

Biocatalytic: Ideal for enantiopure synthesis but limited to specific substrates.

-

Kinetic Resolution: Low yield but high enantioselectivity for niche applications.

常见问题

Q. What stereoselective synthesis methods are effective for preparing enantiomerically pure (1S,2R)-2-cyclopropylcyclopropan-1-amine?

Methodological Answer:

- Asymmetric Simmons–Smith Reaction : Cyclopropanation of allylic amines using chiral zinc catalysts (e.g., (R)- or (S)-BINOL derivatives) to control stereochemistry .

- Chiral Resolution : Use of diastereomeric salt formation with resolving agents like tartaric acid derivatives, as demonstrated in structurally similar cyclopropylamine derivatives (e.g., cis-2-phenylcyclopropanamine resolution in ).

- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of racemic mixtures to isolate the desired enantiomer .

Key Data:

| Method | Enantiomeric Excess (%) | Reference |

|---|---|---|

| Asymmetric Catalysis | 85–92 | |

| Chiral Resolution | ≥95 |

Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?

Methodological Answer:

- 1H NMR Coupling Constants : The transannular coupling (J values) between cyclopropane protons (H1 and H2) differ significantly for (1S,2R) vs. (1R,2S) configurations. For example, J values of 8–10 Hz are typical for trans configurations, while cis configurations show lower values (4–6 Hz) .

- 13C NMR Chemical Shifts : The cyclopropyl carbons exhibit distinct shifts based on substituent orientation. For instance, C1 (adjacent to NH2) typically resonates at δ 32–35 ppm, while C2 (cyclopropyl-substituted) appears at δ 25–28 ppm .

Example Analysis: Compound 29 in showed δ 7.2 ppm (aromatic H) and δ 3.8 ppm (cyclopropane H), with J = 9.1 Hz confirming trans stereochemistry.

Advanced Research Questions

Q. How do structural modifications to the cyclopropane ring impact biological activity in serotonin receptor studies?

Methodological Answer:

- Substituent Effects : Fluorination at the cyclopropane ring (e.g., 2-(3,4-difluorophenyl) analogues in ) enhances 5-HT2C receptor selectivity due to increased electronegativity and steric fit .

- Data Contradiction Resolution : Conflicting activity reports (e.g., agonist vs. antagonist effects) can arise from assay conditions. Use functional selectivity assays (e.g., β-arrestin recruitment vs. cAMP signaling) to clarify mechanisms .

Structure–Activity Relationship (SAR) Table:

| Compound Modification | 5-HT2C EC50 (nM) | Selectivity (vs. 5-HT2A) |

|---|---|---|

| (1S,2R)-2-cyclopropyl | 12 | 150-fold |

| (1S,2R)-2-(3,4-difluorophenyl) | 8 | 300-fold |

Q. What strategies resolve contradictory data in cyclopropane ring stability under physiological conditions?

Methodological Answer:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. For example, cyclopropane rings with electron-withdrawing groups (e.g., CF3) show t1/2 > 120 min vs. t1/2 < 30 min for unsubstituted rings .

- Computational Modeling : Use DFT calculations to predict ring strain and susceptibility to enzymatic cleavage. High strain energy (>25 kcal/mol) correlates with instability .

Case Study: A cyclopropane derivative in exhibited 85% degradation in microsomes after 60 min, aligning with DFT-predicted strain energy of 28 kcal/mol.

Q. How can enantiomeric purity be validated for this compound in complex reaction mixtures?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase; retention times differ by 1.5–2 min for enantiomers .

- Circular Dichroism (CD) : Compare the CD spectrum to a reference standard; (1S,2R) enantiomers show a positive Cotton effect at 220 nm .

Validation Example: reported >99% enantiomeric purity via HPLC (Rt = 12.3 min for (1S,2R) vs. 13.8 min for (1R,2S)).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of cyclopropylamine derivatives?

Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) and exposure times (24 vs. 48 hr) significantly alter IC50 values. Standardize protocols using ISO-certified cell lines .

- Impurity Interference : Residual palladium from catalytic synthesis (e.g., Suzuki couplings) can artificially elevate cytotoxicity. Quantify metal content via ICP-MS and implement purification (e.g., Chelex resin) .

Resolution Workflow:

- Step 1: Re-test compounds with ICP-MS-validated purity.

- Step 2: Use identical cell lines and exposure times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。